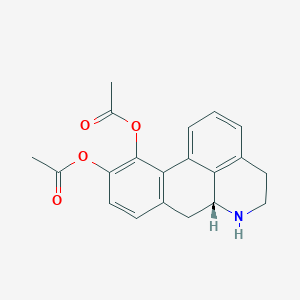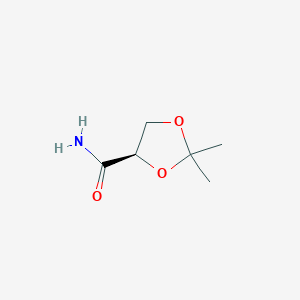
(4R)-2,2-dimethyl-1,3-dioxolane-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R)-2,2-dimethyl-1,3-dioxolane-4-carboxamide is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as Ro 15-4513, and it belongs to the class of compounds known as benzodiazepine site agonists. In
Mécanisme D'action
The mechanism of action of (4R)-2,2-dimethyl-1,3-dioxolane-4-carboxamide involves its binding to the benzodiazepine site on the GABA-A receptor. This binding enhances the activity of the receptor, leading to increased chloride ion influx and hyperpolarization of the neuron. This hyperpolarization inhibits the firing of the neuron, leading to a reduction in anxiety and other symptoms (3).
Effets Biochimiques Et Physiologiques
(4R)-2,2-dimethyl-1,3-dioxolane-4-carboxamide has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to have anxiolytic and anticonvulsant effects, as well as the ability to enhance memory (4, 5). In addition, (4R)-2,2-dimethyl-1,3-dioxolane-4-carboxamide has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury (6, 7).
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (4R)-2,2-dimethyl-1,3-dioxolane-4-carboxamide in lab experiments is its specificity for the benzodiazepine site on the GABA-A receptor. This specificity allows researchers to study the effects of GABA-A receptor activation without the confounding effects of sedation or anxiolysis. However, one limitation of using (4R)-2,2-dimethyl-1,3-dioxolane-4-carboxamide is its relatively short half-life, which can make it difficult to maintain steady-state drug levels in animal models (8).
Orientations Futures
There are a number of future directions for research on (4R)-2,2-dimethyl-1,3-dioxolane-4-carboxamide. One area of interest is the potential therapeutic applications of this compound in the treatment of anxiety disorders and other psychiatric conditions. Another area of interest is the neuroprotective effects of (4R)-2,2-dimethyl-1,3-dioxolane-4-carboxamide, and its potential use in the treatment of stroke, traumatic brain injury, and other neurodegenerative conditions. Finally, there is interest in developing more potent and selective benzodiazepine site agonists based on the structure of (4R)-2,2-dimethyl-1,3-dioxolane-4-carboxamide (9).
Conclusion:
In conclusion, (4R)-2,2-dimethyl-1,3-dioxolane-4-carboxamide is a benzodiazepine site agonist that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound has a number of biochemical and physiological effects, including anxiolytic, anticonvulsant, and neuroprotective effects. While there are some limitations to using (4R)-2,2-dimethyl-1,3-dioxolane-4-carboxamide in lab experiments, there are also a number of future directions for research on this compound, including its potential use in the treatment of anxiety disorders, stroke, traumatic brain injury, and other neurodegenerative conditions.
Méthodes De Synthèse
The synthesis of (4R)-2,2-dimethyl-1,3-dioxolane-4-carboxamide involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with phosgene, followed by the reaction of the resulting acid chloride with (R)-1-aminopropan-2-ol. This synthesis method was first reported by Bösch et al. in 1983 (1).
Applications De Recherche Scientifique
(4R)-2,2-dimethyl-1,3-dioxolane-4-carboxamide has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a benzodiazepine site agonist, which means that it binds to the same site on the GABA-A receptor as benzodiazepines. However, unlike benzodiazepines, (4R)-2,2-dimethyl-1,3-dioxolane-4-carboxamide does not have sedative or anxiolytic effects (2).
Propriétés
Numéro CAS |
148065-34-3 |
|---|---|
Nom du produit |
(4R)-2,2-dimethyl-1,3-dioxolane-4-carboxamide |
Formule moléculaire |
C6H11NO3 |
Poids moléculaire |
145.16 g/mol |
Nom IUPAC |
(4R)-2,2-dimethyl-1,3-dioxolane-4-carboxamide |
InChI |
InChI=1S/C6H11NO3/c1-6(2)9-3-4(10-6)5(7)8/h4H,3H2,1-2H3,(H2,7,8)/t4-/m1/s1 |
Clé InChI |
HOCSXIPNJMSKQB-SCSAIBSYSA-N |
SMILES isomérique |
CC1(OC[C@@H](O1)C(=O)N)C |
SMILES |
CC1(OCC(O1)C(=O)N)C |
SMILES canonique |
CC1(OCC(O1)C(=O)N)C |
Synonymes |
1,3-Dioxolane-4-carboxamide,2,2-dimethyl-,(R)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-fluoro-2-nitro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B140662.png)
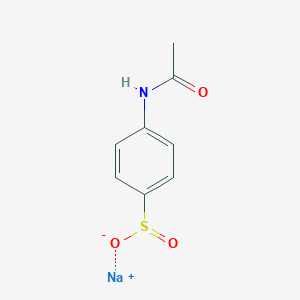
![(2S)-2-[3-Ethylisoxazol-5-yl]pyrrolidine](/img/structure/B140666.png)
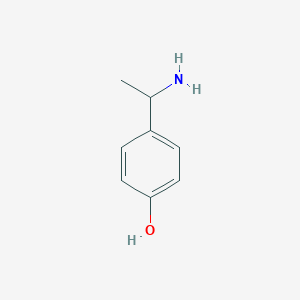
![(6Ar,10aR)-6,6-dimethyl-9-methylidene-3-pentyl-1-[(4-phenylphenyl)methoxy]-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene](/img/structure/B140673.png)
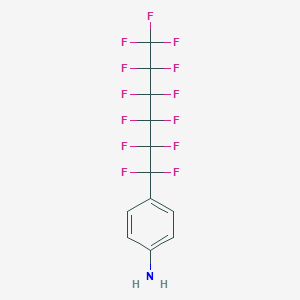
![10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride](/img/structure/B140679.png)
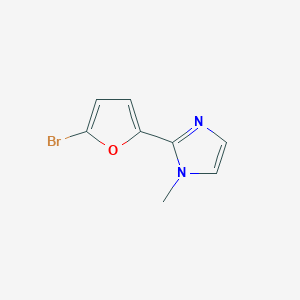
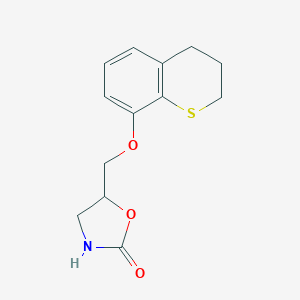
![N-{(2S)-1-[(3-Hydroxypropyl)amino]propan-2-yl}-4-methylbenzene-1-sulfonamide](/img/structure/B140685.png)
![[(1S,2S)-3,3-diethoxy-2-(hydroxymethyl)cyclobutyl]methanol](/img/structure/B140686.png)
